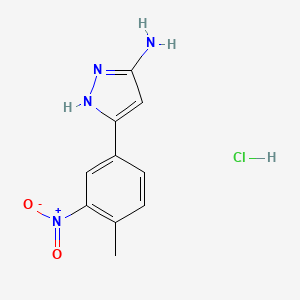
N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes a phenoxazine core substituted with an aniline group.
準備方法
The synthesis of N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline can be achieved through various synthetic routes. One common method involves the condensation of 4-(10H-phenoxazin-10-yl)benzonitrile with diethylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. For example, oxidation of this compound can lead to the formation of phenoxazine N-oxide, while reduction can yield the corresponding amine . Substitution reactions often involve the replacement of the diethylamino group with other functional groups, leading to a variety of derivatives with different properties.
科学的研究の応用
N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase activity . Additionally, this compound has applications in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its unique photophysical properties .
作用機序
The mechanism of action of N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline involves its interaction with molecular targets such as DNA and enzymes. In biological systems, it can intercalate with DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapy . Additionally, its photophysical properties allow it to act as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species upon light irradiation, leading to the destruction of cancer cells.
類似化合物との比較
N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline can be compared with other phenoxazine derivatives such as N,N-dimethyl-4-(10H-phenoxazin-10-yl)aniline and 4-(10H-phenoxazin-10-yl)benzonitrile . While these compounds share a similar core structure, their substituents can significantly affect their chemical and physical properties. For instance, the diethylamino group in this compound provides different electronic and steric effects compared to the dimethylamino group in N,N-dimethyl-4-(10H-phenoxazin-10-yl)aniline, leading to variations in reactivity and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure and properties make it valuable in fields such as chemistry, biology, medicine, and material science. Understanding its synthesis, reactions, and mechanism of action can help in the development of new applications and derivatives with enhanced properties.
特性
分子式 |
C22H22N2O |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
N,N-diethyl-4-phenoxazin-10-ylaniline |
InChI |
InChI=1S/C22H22N2O/c1-3-23(4-2)17-13-15-18(16-14-17)24-19-9-5-7-11-21(19)25-22-12-8-6-10-20(22)24/h5-16H,3-4H2,1-2H3 |
InChIキー |
UYSIBUFFUORGBN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)

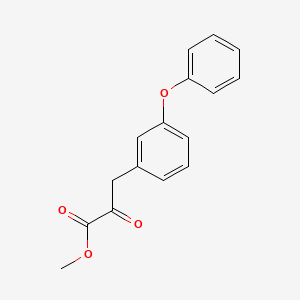
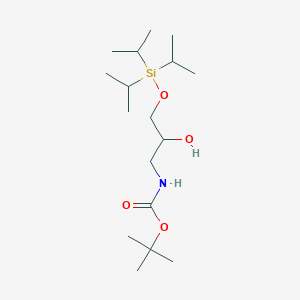
![(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid](/img/structure/B13701657.png)
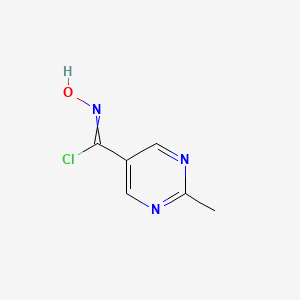
![Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13701666.png)
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13701670.png)
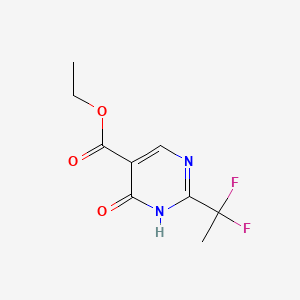
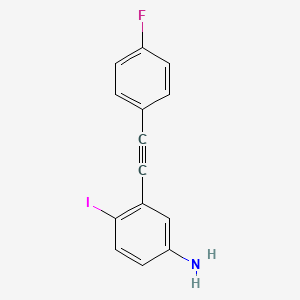
![3-(Dibenzo[b,d]furan-2-yl)azetidine](/img/structure/B13701695.png)
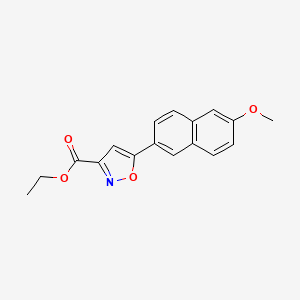
![N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine](/img/structure/B13701703.png)
